2,5-Dibromothiophene-3-carbaldehyde

Catalog No.
S669172
CAS No.
1193-69-7
M.F
C5H2Br2OS
M. Wt
269.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromothiophene-3-carbaldehyde

CAS Number

1193-69-7

Product Name

2,5-Dibromothiophene-3-carbaldehyde

IUPAC Name

2,5-dibromothiophene-3-carbaldehyde

Molecular Formula

C5H2Br2OS

Molecular Weight

269.94 g/mol

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H

InChI Key

GBJBDOWMZMXKCD-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)Br)Br

Canonical SMILES

C1=C(SC(=C1C=O)Br)Br

2,5-Dibromothiophene-3-carbaldehyde is a heterocyclic compound belonging to the thiophene family, characterized by the presence of two bromine atoms and an aldehyde functional group at specific positions on the thiophene ring. Its molecular formula is C₅H₃Br₂OS, and it features a thiophene ring substituted at positions 2 and 5 with bromine atoms and at position 3 with a formyl group. This compound is notable for its potential in organic synthesis and material science due to its unique electronic properties derived from the thiophene structure.

2,5-Dibromothiophene-3-carbaldehyde itself is not known to have a specific biological mechanism of action. Its significance lies in its role as a building block for functional materials like conjugated polymers. These polymers, upon further processing, can exhibit various properties like semiconductivity and light emission, making them valuable in organic electronics applications [, ].

  • Bromine hazard: Similar to other brominated compounds, 2,5-Dibromothiophene-3-carbaldehyde may be irritating to the skin, eyes, and respiratory system.
  • Potential health effects: Long-term exposure to the compound may pose unknown health risks.
  • Handling precautions: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Synthesis and Characterization:

2,5-Dibromothiophene-3-carboxaldehyde is a heterocyclic compound containing a five-membered thiophene ring with bromine atoms at positions 2 and 5 and a formyl group (CHO) at position 3. Its synthesis has been reported in various research articles, typically utilizing Vilsmeier-Haack formylation of 2,5-dibromothiophene with N-methylformanilide or DMF (N,N-dimethylformamide) [, ]. The characterization of the synthesized product involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 2,5-Dibromothiophene-3-carboxaldehyde are still being explored, its potential lies in several areas:

  • Organic electronics: The thiophene ring and the formyl group present in the molecule are structural features commonly found in organic semiconductors. Research suggests that 2,5-Dibromothiophene-3-carboxaldehyde could be a potential candidate for developing organic field-effect transistors (OFETs) due to its ability to participate in π-π stacking, a crucial factor for charge transport in organic materials [].
  • Organic photovoltaics: Similar to its application in OFETs, the molecule's structural characteristics suggest potential in designing materials for organic solar cells. The ability to absorb light and potentially generate electron-hole pairs makes 2,5-Dibromothiophene-3-carboxaldehyde an interesting candidate for further investigation in this field [].
  • Medicinal chemistry: The diverse functionalities present in the molecule offer possibilities for exploring its potential biological activities. However, limited research is available in this area, and further studies are needed to understand its potential therapeutic effects.
Typical for compounds containing both halogens and aldehyde functionalities. Some significant reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki or Stille coupling, where it reacts with arylboronic acids or organostannanes to form biaryl compounds .
  • Lithiation: The compound can be lithiated at the 3-position, enabling further functionalization through electrophilic substitution .

The synthesis of 2,5-dibromothiophene-3-carbaldehyde typically involves several steps:

  • Bromination: Starting from thiophene or its derivatives, bromination can be performed to introduce bromine atoms at positions 2 and 5.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as formic acid or other carbonylation methods.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications.

2,5-Dibromothiophene-3-carbaldehyde has several applications in various fields:

  • Organic Electronics: It serves as a building block for organic semiconductors and photovoltaic materials due to its electron-rich thiophene structure.
  • Material Science: This compound is utilized in the synthesis of conductive polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Synthetic Chemistry: Its reactivity allows it to be used in the synthesis of complex organic molecules through various coupling reactions.

Interaction studies involving 2,5-dibromothiophene-3-carbaldehyde focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to create more complex molecules. Additionally, research into its interactions with biological systems could elucidate potential therapeutic applications or toxicological effects.

Several compounds share structural similarities with 2,5-dibromothiophene-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromothiopheneOne bromine atom at position 2Simpler structure; less reactivity
3-ThiophenecarboxaldehydeAldehyde at position 3; no bromineLacks halogen substitution
Ethyl 2,5-dibromothiophene-3-carboxylateCarboxylate group instead of aldehydeUsed in semiconductor applications
2,5-DichlorothiopheneChlorine substitutions instead of bromineDifferent halogen properties affecting reactivity
2,5-Dibromo-3-methylthiopheneMethyl group at position 3Alters electronic properties

The uniqueness of 2,5-dibromothiophene-3-carbaldehyde lies in its combination of two bromines and an aldehyde group on the thiophene ring, which provides distinctive reactivity patterns compared to other similar compounds. This makes it particularly valuable in synthetic applications where specific electronic or steric properties are desired.

Formylation Strategies via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely used method for introducing formyl groups into electron-rich aromatic systems, including thiophenes. For 2,5-dibromothiophene-3-carbaldehyde, this reaction involves treating 2,5-dibromothiophene with a Vilsmeier reagent—a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—under controlled conditions.

Mechanistic Insights:

  • Reagent Formation: POCl₃ reacts with DMF to generate the chloromethyleniminium ion ([CH₂=N⁺=CHCl]⁻), the active electrophilic species.
  • Electrophilic Attack: The thiophene ring undergoes electrophilic substitution at the 3-position due to the directing effects of the sulfur atom and bromine substituents.
  • Hydrolysis: The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Optimized Conditions:

ParameterValue/RangeImpact on Yield
Temperature0–5°C (initial), then 20–25°CPrevents over-oxidation
Molar Ratio (POCl₃:DMF)1:1.2Maximizes reagent efficiency
Reaction Time4–6 hoursEnsures complete conversion
WorkupNeutralization with NaHCO₃Isolates product in >85% yield

This method is favored for its regioselectivity and scalability, though competing side reactions (e.g., over-bromination) require careful control of stoichiometry and temperature.

Suzuki-Miyaura Cross-Coupling for Biaryl Derivatives

The Suzuki-Miyaura reaction enables the synthesis of biaryl derivatives by coupling 2,5-dibromothiophene-3-carbaldehyde with arylboronic acids. This reaction is pivotal for constructing π-conjugated systems used in organic electronics.

Key Considerations:

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures.
  • Base: K₃PO₄ or Na₂CO₃ enhances transmetalation efficiency.
  • Substrate Scope: Electron-rich and electron-poor boronic acids are compatible, yielding biaryls with tunable electronic properties.

Representative Example:
Coupling 2,5-dibromothiophene-3-carbaldehyde with 4-methoxyphenylboronic acid produces 3-formyl-2,5-bis(4-methoxyphenyl)thiophene, a precursor for optoelectronic materials.

Performance Data:

Boronic AcidYield (%)Conditions (Temp, Time)
4-Methoxyphenyl9290°C, 12 hours
4-Chlorophenyl88100°C, 10 hours
3-Thienyl7880°C, 15 hours

This method’s versatility is limited only by the availability of boronic acids, making it indispensable for material science applications.

Bromination and Functionalization Pathways

Bromination of thiophene precursors is a critical step in accessing 2,5-dibromothiophene-3-carbaldehyde. Two primary strategies dominate:

  • Direct Bromination:

    • Reagents: Br₂ in HBr or H₂O₂/HBr mixtures.
    • Conditions: 0–5°C to minimize di-bromination byproducts.
    • Yield: >90% for 2,5-dibromothiophene when using HBr as a solvent.
  • Stepwise Functionalization:

    • Step 1: Lithiation of 3-carboxaldehydethiophene at -78°C, followed by quenching with Br₂.
    • Step 2: Selective bromination at the 2- and 5-positions via radical pathways.

Comparative Analysis:

MethodAdvantagesLimitations
Direct BrominationHigh yield, simplicityRequires excess Br₂
Lithiation-BrominationSuperior regiocontrolLow-temperature sensitivity

Post-bromination, the aldehyde group can be further functionalized via:

  • Reduction: NaBH₄ converts the aldehyde to a hydroxymethyl group.
  • Oxidation: KMnO₄ yields the carboxylic acid derivative.

Regioselective Functional Group Introductions

Regioselectivity in 2,5-dibromothiophene-3-carbaldehyde is governed by the electronic effects of bromine and the aldehyde group. Key transformations include:

  • Nucleophilic Aromatic Substitution (SNAr):

    • The 2- and 5-bromine atoms are activated toward substitution by electron-withdrawing groups (e.g., -CHO).
    • Example: Reaction with morpholine at 80°C replaces bromine with minimal byproducts.
  • Metal-Catalyzed C–H Activation:

    • Pd-catalyzed coupling at the 4-position (ortho to aldehyde) enables sequential functionalization.

Case Study:Regioselective formylation of 2-chlorothiophene under Vilsmeier-Haack conditions demonstrates that electron-withdrawing substituents (e.g., -Br) direct electrophiles to specific positions, achieving >80% selectivity.

The structural features of 2,5-dibromothiophene-3-carbaldehyde make it a versatile precursor for synthesizing conjugated polymers and small-molecule semiconductors. The bromine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal for constructing extended π-conjugated systems [4]. For instance, copolymerization with electron-rich units like benzodithiophene (BDT) yields donor-acceptor (D-A) polymers with tunable bandgaps and energy levels [2]. The aldehyde group further allows post-polymerization modifications, such as condensation reactions, to introduce electron-withdrawing moieties that enhance charge carrier mobility [6].

Density functional theory (DFT) calculations on derivatives of this compound reveal planar backbone configurations, which minimize steric hindrance and improve intermolecular π-π stacking [2]. These properties are critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs). For example, polymers incorporating thiophene-carbaldehyde units exhibit hole mobilities exceeding 0.1 cm²·V⁻¹·s⁻¹, comparable to state-of-the-art materials like poly(3-hexylthiophene) [4].

Polymer Semiconductors for Photovoltaic Devices

In bulk heterojunction organic solar cells (OSCs), 2,5-dibromothiophene-3-carbaldehyde-derived polymers demonstrate promising photovoltaic performance. When copolymerized with nonfullerene acceptors like Y6, these polymers achieve broad light absorption and efficient exciton dissociation. A notable example is the polymer PY-2TQ, synthesized from a cyanoacrylate-substituted thiophene unit and a BDT donor, which delivers a power conversion efficiency (PCE) of 11.90% [2]. The bromine atoms enable precise control over molecular weight and regioregularity, factors that critically influence film morphology and device reproducibility [4].

The table below summarizes key photovoltaic parameters for polymers derived from this compound:

PolymerBandgap (eV)HOMO Level (eV)PCE (%)
PY-TQ1.89-5.415.83
PY-2TQ1.83-5.3911.90
PY-3TQ1.79-5.428.20

Data sourced from low-cost polymer donor studies [2].

The superior performance of PY-2TQ is attributed to its balanced hole and electron mobility (μₕ/μₑ ≈ 1.2), reduced charge recombination, and favorable phase-separated morphology [2]. Ternary systems combining PY-2TQ with PM6 and Y6 achieve PCEs up to 17.54%, highlighting its compatibility with high-efficiency acceptor materials [2].

OLED Material Development and Emission Properties

While direct applications in organic light-emitting diodes (OLEDs) are less documented, the compound’s derivatives show potential as emissive or electron-transport layers. The aldehyde group can be functionalized with emissive chromophores, such as iridium complexes, to produce phosphorescent materials. For example, Schiff base formation with amine-containing ligands enables the synthesis of metal-organic frameworks (MOFs) with tunable emission wavelengths [4].

In hybrid OLED architectures, thiophene-carbaldehyde-based polymers exhibit blue-green emission with Commission Internationale de l’Éclairage (CIE) coordinates of (0.18, 0.28). Their high electron affinity (-3.8 eV) facilitates electron injection from cathodes like aluminum, reducing turn-on voltages to <3.0 V [6].

Conductive Polymer Synthesis and Charge Transport

The compound’s dual functionality—bromine for coupling and aldehyde for conjugation—makes it ideal for synthesizing conductive polymers. Via Suzuki polymerization, it forms alternating copolymers with boronic acid-functionalized monomers, yielding materials with molecular weights exceeding 50 kDa [4]. The introduction of electron-deficient aldehyde groups lowers the lowest unoccupied molecular orbital (LUMO) to -3.5 eV, enhancing environmental stability and n-type conductivity [6].

In poly(3,4-ethylenedioxythiophene) (PEDOT) analogs, substitution with thiophene-carbaldehyde units increases conductivity to 350 S·cm⁻¹, outperforming conventional PEDOT:polystyrene sulfonate (PSS) by 40% [6]. This improvement is linked to reduced interchain hopping barriers and improved crystallinity, as evidenced by grazing-incidence wide-angle X-ray scattering (GIWAXS) patterns [2].

XLogP3

3.1

Wikipedia

2,5-dibromothiophene-3-carbaldehyde

Dates

Last modified: 08-15-2023

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